1,2:4,5-Biscyclohexylidene D-myo-Inositol
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Overview
Description
1,2:4,5-Biscyclohexylidene D-myo-Inositol is a synthetic derivative of myo-inositol, a naturally occurring carbohydrateIt is primarily used in research settings, particularly in the study of glycosylation processes and polysaccharide synthesis .
Mechanism of Action
Target of Action
The primary target of 1,2:4,5-Biscyclohexylidene D-myo-Inositol is the process of protein glycosylation . This compound can be used as a sugar in protein glycosylation, which is a critical process in cellular function and intercellular communication .
Mode of Action
This compound interacts with its targets by acting as an initiator for polysaccharide synthesis .
Biochemical Pathways
The compound affects the biochemical pathway of protein glycosylation . This process involves the addition of oligosaccharides to proteins, which can alter their stability, localization, and function. The compound’s role as a sugar in this process suggests it may influence these downstream effects .
Pharmacokinetics
As a sugar used in protein glycosylation, it is likely to be metabolized in the body’s usual carbohydrate pathways .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in protein glycosylation . By acting as a sugar in this process, it can influence the function and localization of glycosylated proteins .
Action Environment
Like other sugars used in biological processes, factors such as ph, temperature, and the presence of specific enzymes could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2:4,5-Biscyclohexylidene D-myo-Inositol typically involves the protection of the hydroxyl groups on the inositol ring. This is achieved by reacting myo-inositol with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of a ketal, resulting in the protection of the hydroxyl groups as cyclohexylidene derivatives .
Industrial Production Methods
While the industrial production of this compound is not extensively documented, it is likely that the process involves similar steps to the laboratory synthesis, scaled up for larger production volumes. This would include the use of larger reaction vessels, more efficient mixing and heating systems, and potentially continuous processing techniques to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2:4,5-Biscyclohexylidene D-myo-Inositol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a base such as pyridine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inositol derivatives with additional hydroxyl or carbonyl groups, while reduction may result in the removal of protective groups to regenerate the free hydroxyl groups on the inositol ring .
Scientific Research Applications
1,2:4,5-Biscyclohexylidene D-myo-Inositol has several applications in scientific research:
Chemistry: It is used as a model compound in the study of glycosylation processes and the synthesis of complex carbohydrates.
Biology: The compound is used to investigate the role of inositol derivatives in cellular signaling and metabolism.
Medicine: Research into the potential therapeutic applications of inositol derivatives, including their use in treating metabolic disorders and as potential drug delivery agents.
Comparison with Similar Compounds
Similar Compounds
Myo-Inositol: The parent compound, widely used in various biological and chemical applications.
1,23,4-Di-O-isopropylidene-myo-Inositol: Another protected derivative of myo-inositol, used in similar research applications.
1,25,6-Di-O-cyclohexylidene-myo-Inositol: A structurally similar compound with different protective groups, used in the study of inositol metabolism and signaling.
Uniqueness
1,2:4,5-Biscyclohexylidene D-myo-Inositol is unique due to its specific protective groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the study of glycosylation and polysaccharide synthesis, as well as in the development of new materials and therapeutic agents .
Properties
InChI |
InChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2/t11?,12?,13-,14-,15-,16+/m1/s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLFYCLESOMKAW-HWZZAJBBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]3[C@H](O2)C([C@@H]4[C@@H](C3O)OC5(O4)CCCCC5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.